2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazole ring fused with a triazole ring, along with a morpholine and p-tolyl group, making it a versatile molecule for chemical and biological studies.
Properties
IUPAC Name |
2-ethyl-5-[(4-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-14-19-18-22(20-14)17(23)16(25-18)15(21-8-10-24-11-9-21)13-6-4-12(2)5-7-13/h4-7,15,23H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHQFZRJVWKKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and triazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and penicillin.
Triazole Derivatives: Compounds with the triazole ring, including antifungal agents like fluconazole and itraconazole.
Morpholine Derivatives: Compounds with the morpholine ring, such as morpholine itself and its derivatives used in pharmaceuticals and agrochemicals.
Uniqueness
2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol , characterized by its complex heterocyclic structure, has drawn significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.42 g/mol. The structural features include a thiazole ring fused with a triazole ring and functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.42 g/mol |
| CAS Number | 868219-39-0 |
Anticancer Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit promising anticancer properties.
Mechanism of Action : These compounds may inhibit key enzymes involved in tumor growth and metastasis. For instance, they have been shown to inhibit thymidine phosphorylase (TP), an enzyme associated with cancer progression1.
Cell Line Studies : In vitro studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate significant growth inhibition:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 1.95 |
| HepG2 | 2.18 |
These values suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil2.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole possess significant antibacterial activity against a range of pathogens.
In Vitro Testing : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents3.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence that compounds similar to this compound exhibit anti-inflammatory effects. The thiazole and triazole rings are known to interact with inflammatory pathways in various biological systems.
Research Findings : Preliminary studies have indicated that these compounds can reduce inflammatory markers in cell cultures and animal models. Further research is needed to elucidate the precise mechanisms involved.
Q & A
Q. Table 1: Synthesis Conditions and Yields
| Reagents | Solvent/Catalyst | Temperature/Time | Yield | Reference |
|---|---|---|---|---|
| Cyanoacetamide + 5-mercapto-triazole | AcOH/H₂SO₄ | Reflux, 2–4 h | 30–50% | |
| Chloroacetonitrile + Benzaldehyde | Acidified AcOH | Reflux, 6 h | 45–60% | |
| Chlorobenzyl chloride + Thiol | PEG-400 + Clay | 70–80°C, 1 h | 65–80% |
Basic: How is structural elucidation performed for thiazolo-triazole derivatives?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., enol tautomers show distinct carbonyl signals) .
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .
- X-Ray Diffraction : Resolves solid-state configurations (e.g., enol vs. keto forms) and validates regioselectivity in fused heterocycles .
Advanced: How can computational methods predict biological activity?
Methodological Answer:
Molecular docking against target enzymes (e.g., fungal 14-α-demethylase lanosterol, PDB: 3LD6) identifies potential binding modes and affinity. Steps include:
Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock .
Grid Generation : Define active site coordinates (e.g., heme group in 3LD6).
Docking Simulations : Evaluate binding energies (ΔG) and hydrogen-bond interactions. Compounds with lower ΔG (e.g., –8.5 kcal/mol) suggest higher antifungal potential .
Q. Table 2: Docking Results for Antifungal Candidates
| Compound | Target Enzyme | Binding Energy (ΔG) | Key Interactions | Reference |
|---|---|---|---|---|
| 6-Phenyl derivative | 3LD6 | –8.2 kcal/mol | H-bond with Tyr-76 | |
| 4-Methoxy analog | 3LD6 | –7.9 kcal/mol | π-π stacking with Phe-78 |
Advanced: How are contradictions in spectroscopic data resolved?
Methodological Answer:
Discrepancies between predicted and observed NMR/IR data arise from tautomerism or regioisomerism. Strategies include:
- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., enol ↔ keto shifts) .
- X-Ray Crystallography : Provides definitive proof of regiochemistry (e.g., distinguishing thiazolo[3,2-b] vs. [2,3-c] isomers) .
- Comparative Analysis : Cross-referencing with analogous compounds (e.g., morpholino derivatives in ) validates assignments .
Advanced: What methodologies evaluate antitumor activity?
Methodological Answer:
MTT Assay Protocol :
Cell Lines : Test against HCT116 (colon cancer) and BEL-7402 (liver cancer), with L-02 normal cells for toxicity .
Dose-Response Curves : Incubate cells with 0.1–100 µM compound for 48 h.
IC₅₀ Calculation : Compounds like 5-(4-fluorobenzylidene) derivatives show IC₅₀ = 12.3 µM against HCT116 with >50% selectivity over L-02 cells .
Q. Table 3: Antitumor Activity of Selected Derivatives
| Compound | HCT116 IC₅₀ (µM) | BEL-7402 IC₅₀ (µM) | L-02 Toxicity (%) |
|---|---|---|---|
| 5-Benzylidene | 14.5 | 18.2 | 22.1 |
| 4-Fluoro analog | 12.3 | 15.7 | 48.3 |
Advanced: How to optimize regioselectivity in heterocyclic fusion?
Methodological Answer:
Control reaction conditions to favor one pathway:
- Solvent Polarity : Polar solvents (e.g., ethanol) stabilize charge-separated intermediates, reducing side products .
- Catalytic Additives : K₂CO₃ in ethanol promotes cyclization to thiazolo[3,2-b]triazoles over [2,3-c] isomers .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) direct cyclization to specific positions .
Advanced: What strategies improve synthetic yields?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6 h under reflux) .
- Catalyst Screening : Bleaching Earth Clay in PEG-400 enhances coupling efficiency (80% yield vs. 50% without catalyst) .
- Workup Optimization : Recrystallization from ethanol/water mixtures purifies products while minimizing loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
